4-Chlorophenyl acetate

Descripción

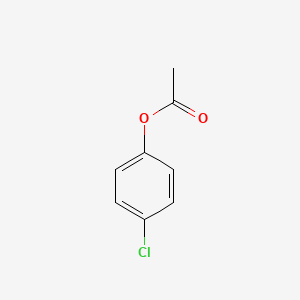

4-Chlorophenyl acetate is an organic compound with the molecular formula C8H7ClO2. It is an ester derived from 4-chlorophenol and acetic acid. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Propiedades

IUPAC Name |

(4-chlorophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-6(10)11-8-4-2-7(9)3-5-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEUPLGRNURQXAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80236502 | |

| Record name | Acetic acid, p-chlorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876-27-7 | |

| Record name | Acetic acid, 4-chlorophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorophenyl acetate, p- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000876277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorophenyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, p-chlorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLOROPHENYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/257V876587 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Detailed Preparation Methods

Direct Acetylation of 4-Chlorophenol

This is the most straightforward method where 4-chlorophenol reacts with acetylating agents such as acetic anhydride or acetyl chloride in the presence of a catalyst or base.

- Reaction conditions : Typically carried out at room temperature or under mild heating.

- Catalysts : Acid catalysts like sulfuric acid or Lewis acids (e.g., zinc chloride) can be used to enhance yield.

- Mechanism : Nucleophilic substitution where the phenolic hydroxyl group attacks the acetyl group, forming the ester bond.

Advantages : Simple, high yield, and relatively low cost.

Limitations : Requires careful control of reaction conditions to avoid over-acetylation or side reactions.

Esterification via Acetic Acid

In this method, 4-chlorophenol is esterified with acetic acid using acid catalysts.

- Reaction conditions : Reflux with concentrated sulfuric acid or other strong acids.

- Process : Removal of water formed during esterification drives the reaction forward (Le Chatelier’s principle).

- Purification : The product is typically purified by extraction and recrystallization.

Advantages : Uses inexpensive reagents.

Limitations : Equilibrium reaction requiring removal of water and longer reaction times.

Multi-Step Synthesis via 4-Chlorophenyl Derivatives

A more complex synthesis involves intermediates such as 4-chlorophenyl ethanol or 1-(4-chlorophenyl)ethyl ketone, which are then converted into 4-chlorophenyl acetate.

Example Process from Patent CN102746142A

- Step 1 : Reaction of o-chloroacetophenones and para-chlorophenols in the presence of sodium hydroxide and copper powder under nitrogen atmosphere, heated and stirred for 10 hours, yielding 1-(2-(4-chlorophenoxy)phenyl)ethyl ketone.

- Step 2 : The ketone intermediate reacts with sublimed sulfur powder and morpholine quinoline under reflux for 5 hours.

- Step 3 : The mixture is refluxed in a solution of concentrated hydrochloric acid and glacial acetic acid for 18 hours.

- Step 4 : After vacuum rotary evaporation and aqueous work-up, the crude product is purified by extraction with ethyl acetate and sherwood oil, followed by acid-base treatment and recrystallization.

- Yield : Pure 2-(2-(4-chlorophenyl)phenyl) acetate obtained as a tawny solid with a yield of 431 grams from initial 500 grams of starting material.

This multi-step method illustrates the complexity and precision required for synthesizing related chlorophenyl acetates and can be adapted for this compound preparation with modifications.

Reduction and Esterification Route (Related to 4-Chlorophenyl Ethanol)

Patent CN102816051A describes a process for synthesizing 4-chlorophenyl ethanol, which can be further converted to this compound by acetylation.

- Step 1 : Reduction of 4-chlorophenyl ketones using reducing agents like sodium borohydride.

- Step 2 : Esterification of the resulting 4-chlorophenyl ethanol with acetic acid or acetic anhydride.

- Reaction conditions : Controlled stirring, reflux, and purification steps including extraction and drying.

- Advantages : Provides a route to this compound via an alcohol intermediate, allowing for selective functional group transformations.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Yield / Purity | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Direct Acetylation | 4-Chlorophenol | Acetic anhydride / Acetyl chloride | Room temp or mild heating | High yield, high purity | Simple, cost-effective | Requires catalyst control |

| Esterification with Acetic Acid | 4-Chlorophenol, Acetic acid | Concentrated sulfuric acid | Reflux, removal of water | Moderate yield | Uses inexpensive reagents | Equilibrium reaction, longer time |

| Multi-step via 1-(2-(4-chlorophenoxy)ethyl ketone | o-Chloroacetophenones, para-chlorophenols | NaOH, Cu powder, HCl, acetic acid | Heating, reflux, nitrogen atmosphere | High yield (e.g., 431 g from 500 g) | High purity, scalable | Complex, multiple steps |

| Reduction and Esterification via 4-chlorophenyl ethanol | 4-Chlorophenyl ketones | NaBH4, Acetic anhydride | Stirring, reflux | Good yield | Selective, versatile intermediate | Requires reduction step |

Research Findings and Notes

- The copper powder catalyzed coupling reaction under nitrogen atmosphere is crucial for the formation of the intermediate ketone, ensuring high selectivity and yield.

- The use of morpholine quinoline and sublimed sulfur in the multi-step method facilitates key transformations leading to the acetate.

- Acid-base extraction and recrystallization steps are essential for removing impurities and obtaining high-purity this compound.

- Reduction of chlorophenyl ketones to chlorophenyl ethanol followed by acetylation offers a flexible synthetic route but involves additional steps.

- Reaction times vary from several hours to overnight reflux, depending on the method and scale.

- Proper control of pH during work-up is critical to precipitate the product effectively.

Análisis De Reacciones Químicas

Types of Reactions: 4-Chlorophenyl acetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 4-chlorophenol and acetic acid.

Nucleophilic Substitution: The acetate group can be replaced by other nucleophiles, such as amines or alcohols, to form corresponding derivatives.

Oxidation: Under oxidative conditions, this compound can be converted to 4-chlorobenzoic acid.

Common Reagents and Conditions:

Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

Nucleophilic Substitution: Amines, alcohols, or other nucleophiles in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

Hydrolysis: 4-Chlorophenol and acetic acid.

Nucleophilic Substitution: Various substituted phenyl acetates.

Oxidation: 4-Chlorobenzoic acid.

Aplicaciones Científicas De Investigación

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds derived from or related to 4-chlorophenyl acetate. For instance, derivatives have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. In a study assessing synthesized compounds, some exhibited IC50 values significantly lower than standard drugs, indicating their potential as effective antibacterial agents .

Enzyme Inhibition

This compound has been investigated for its role in inhibiting key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are crucial in various biological processes, and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and certain infections. Compounds based on this compound have demonstrated promising inhibitory activity, suggesting their potential in drug development .

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of various heterocyclic compounds, notably thiazolidinones and pyridines. For example, a novel deep eutectic solvent was employed to catalyze the synthesis of 1,3-thiazolidin-4-ones using this compound as a starting material. These heterocycles exhibit a range of biological activities, including anti-inflammatory and antimicrobial properties .

Polymer Chemistry

In material science, this compound is utilized in the synthesis of polymers and copolymers due to its ability to undergo polymerization reactions. The introduction of chlorinated phenyl groups can enhance the thermal stability and mechanical properties of the resulting materials.

Nanocomposites

Research indicates that incorporating this compound into nanocomposite materials can improve their electrical and thermal conductivity. This application is particularly relevant in developing advanced materials for electronic devices and sensors.

Case Studies

Mecanismo De Acción

The mechanism of action of 4-chlorophenyl acetate primarily involves its hydrolysis by esterases to produce 4-chlorophenol and acetic acid. The hydrolysis reaction is facilitated by the nucleophilic attack of water on the carbonyl carbon of the ester, leading to the cleavage of the ester bond. The resulting products can further participate in various biochemical pathways.

Comparación Con Compuestos Similares

4-Chlorophenylacetic acid: Similar in structure but contains a carboxylic acid group instead of an ester.

4-Chlorophenol: The parent compound from which 4-chlorophenyl acetate is derived.

Phenyl acetate: Lacks the chlorine substituent on the aromatic ring.

Uniqueness: this compound is unique due to the presence of both the chlorine substituent and the ester functional group. This combination imparts distinct chemical reactivity and properties, making it valuable in specific synthetic applications and research studies.

Actividad Biológica

4-Chlorophenyl acetate (4-CPA) is an organic compound with significant biological activity, particularly in pharmacological contexts. This article explores its various biological effects, including antibacterial, anti-inflammatory, and anticancer properties, supported by data from recent studies.

This compound has the following chemical structure:

- Molecular Formula : C9H9ClO2

- Molecular Weight : 188.62 g/mol

- CAS Number : 876-27-7

1. Antibacterial Activity

Research indicates that 4-CPA exhibits moderate to strong antibacterial activity against various bacterial strains. A study evaluated a series of compounds, including derivatives of 4-CPA, for their antibacterial properties against Salmonella typhi and Bacillus subtilis, demonstrating significant inhibition rates.

| Compound | Concentration (mg/mL) | Inhibition Rate (%) |

|---|---|---|

| 4-CPA | 0.5 | 38.42 |

| Reference (Ciprofloxacin) | 0.5 | 54.51 |

The results suggest that 4-CPA and its derivatives could be potential candidates for developing new antibacterial agents, especially in the context of increasing antibiotic resistance .

2. Anti-inflammatory Activity

The anti-inflammatory potential of 4-CPA was assessed through its inhibitory effects on cyclooxygenases (COX-1 and COX-2). Compounds derived from it showed promising results in inhibiting these enzymes, which are pivotal in the inflammatory response.

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| 4-CPA Derivative A | 45 | 50 |

| 4-CPA Derivative B | 60 | 65 |

These findings indicate that modifications to the phenyl ring can enhance the anti-inflammatory properties of the base compound .

3. Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to 4-CPA. For instance, a derivative with a substituted quinazoline core demonstrated significant cytotoxicity against various cancer cell lines (A549, HepG2), indicating its potential as an anticancer agent.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-CPA Derivative C | A549 | 25 |

| Reference Drug | Doxorubicin | 10 |

The anticancer activity appears to be linked to the ability of these compounds to induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells .

Case Studies

Several case studies have explored the biological activities of derivatives of this compound:

- Antibacterial Screening : A study synthesized several derivatives and screened them against common pathogens. The most active compounds showed IC50 values comparable to established antibiotics .

- Anti-inflammatory Effects : Research focused on the synthesis of novel derivatives that exhibited enhanced COX inhibition compared to traditional anti-inflammatory drugs, suggesting a new pathway for drug development .

- Cytotoxicity Testing : The evaluation of cytotoxic effects on cancer cell lines revealed that certain derivatives could selectively target cancer cells while sparing healthy tissues, a critical factor in drug design .

Q & A

Q. What laboratory synthesis methods are available for 4-Chlorophenyl acetate?

- Methodology : this compound can be synthesized via two primary routes:

Chemical Synthesis : React 4-chlorophenol with acryloyl chloride in ethyl acetate, using triethylamine as a base to neutralize HCl byproducts. Purify the product via vacuum distillation or recrystallization .

Biocatalytic Derivation : Utilize the Pst domain of QSS species strain COS 3 to catalyze esterification or transesterification reactions under mild aqueous conditions (e.g., pH 7–8, 25–30°C) .

- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using NMR or GC-MS.

Q. What analytical techniques are recommended for characterizing this compound?

- Methodology :

- Structural Confirmation : Use H-NMR (δ 7.3–7.4 ppm for aromatic protons, δ 2.1 ppm for acetate methyl) and IR (C=O stretch at ~1740 cm) .

- Purity Assessment : Employ GC-MS with a DB-5 column (m/z 184 for molecular ion) or HPLC with a C18 column and UV detection at 254 nm .

- Quantification : Calibrate with internal standards (e.g., p-chlorodisopyramide) and optimize mobile phases (acetonitrile:water, 60:40 v/v) for reproducibility .

Q. How can this compound be quantified in complex mixtures?

- Methodology : Develop a high-performance liquid chromatography (HPLC) protocol:

- Column : C18 reverse-phase (250 mm × 4.6 mm, 5 μm).

- Mobile Phase : Acetonitrile and 0.1% phosphoric acid (70:30 v/v).

- Detection : UV at 220 nm, retention time ~8.2 minutes. Validate with spike-and-recovery tests (≥95% recovery) .

Advanced Research Questions

Q. How are reactivity ratios determined for copolymerizing 4-Chlorophenyl acrylate (CPA) with methyl acrylate (MA)?

- Methodology :

- Free Radical Copolymerization : Conduct reactions in ethyl acetate at 70°C with AIBN initiator.

- Composition Analysis : Integrate H-NMR aromatic peaks (CPA, δ 7.2–7.5 ppm) against MA’s carbomethoxy peak (δ 3.6 ppm).

- Reactivity Ratios : Apply the Kelen-Tüdős method to calculate (CPA) = 0.64 and (MA) = 0.13, indicating moderate CPA reactivity .

Q. How is this compound applied in dynamic kinetic resolution (DKR) of secondary alcohols?

- Methodology :

- Catalytic System : Combine immobilized Candida antarctica lipase (CAL-B) with a ruthenium-based racemization catalyst.

- Conditions : Use this compound as the acyl donor in nonpolar solvents (e.g., toluene) at 50°C.

- Outcome : Achieve >99% enantiomeric excess (ee) and >80% yield by optimizing substrate-to-donor ratios (1:1.2) .

Q. What thermal degradation profiles are observed for CPA-based copolymers?

- Methodology :

- Thermogravimetric Analysis (TGA) : Heat copolymers at 10°C/min under N.

- Results :

| CPA Content (mol%) | 90% Weight Loss Temperature (°C) |

|---|---|

| 20 | 480 |

| 80 | 571 |

| Higher CPA content improves thermal stability due to aromatic rigidity . |

Q. How can degradation metabolites of this compound be analyzed?

- Methodology :

- Extraction : Partition metabolites using ethyl acetate (polar) and hexane (nonpolar).

- Identification : Employ GC-MS (e.g., N-(4-chlorophenyl)-succinimide, m/z 213) and TLC (R = 0.76 in chloroform:methanol, 9:1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.